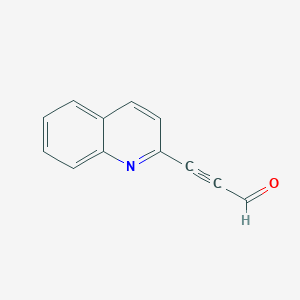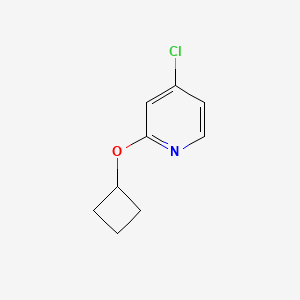
4-Chloro-2-cyclobutoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-cyclobutoxypyridine is an organic compound with the molecular formula C9H10ClNO. It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the 4-position and a cyclobutoxy group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclobutoxypyridine can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine with cyclobutanol in the presence of a suitable base and a dehydrating agent. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as column chromatography or crystallization are employed to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions
4-Chloro-2-cyclobutoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
4-Chloro-2-cyclobutoxypyridine has several applications in scientific research:
作用机制
The mechanism of action of 4-Chloro-2-cyclobutoxypyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine with similar reactivity but different substitution patterns.
3-Chloropyridine: Another isomer with chlorine at the 3-position, used in different chemical reactions.
4-Chloropyridine: The parent compound without the cyclobutoxy group, used as an intermediate in various syntheses.
Uniqueness
4-Chloro-2-cyclobutoxypyridine is unique due to the presence of both a chlorine atom and a cyclobutoxy group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .
属性
CAS 编号 |
1346706-99-7 |
|---|---|
分子式 |
C9H10ClNO |
分子量 |
183.63 g/mol |
IUPAC 名称 |
4-chloro-2-cyclobutyloxypyridine |
InChI |
InChI=1S/C9H10ClNO/c10-7-4-5-11-9(6-7)12-8-2-1-3-8/h4-6,8H,1-3H2 |
InChI 键 |
JUSLRTVTCLFHMZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)OC2=NC=CC(=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


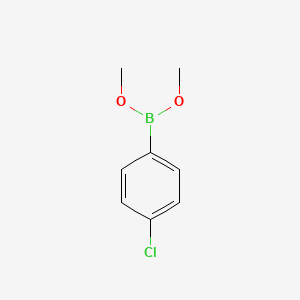
![1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one](/img/structure/B15070749.png)
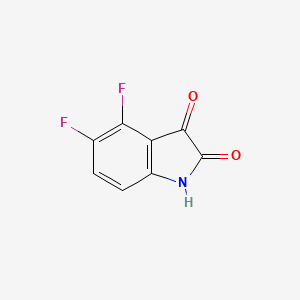
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine](/img/structure/B15070762.png)
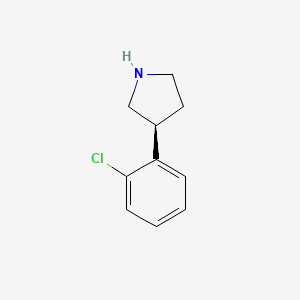
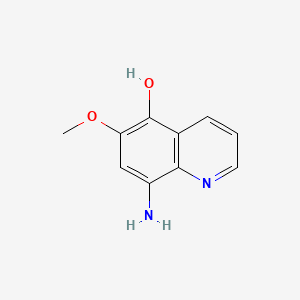
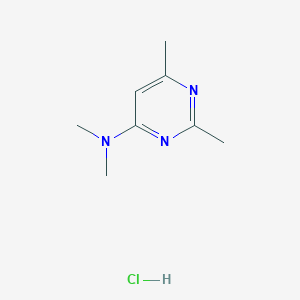
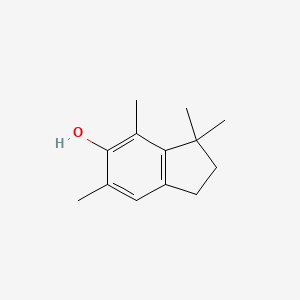
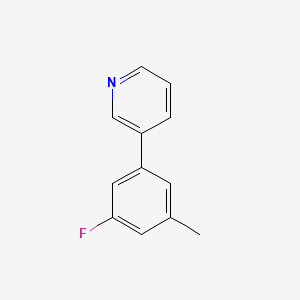
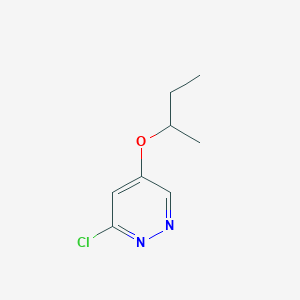
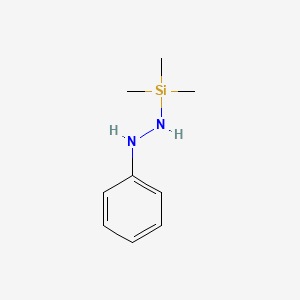
![Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B15070805.png)
![2-Chloro-4-methylthieno[3,2-d]pyrimidine](/img/structure/B15070812.png)
